1-Methyl-4-piperidinyl 2-chlorobenzoate hydrochloride can undergo hydrolysis, particularly under basic conditions, resulting in the cleavage of the ester bond. This reaction yields 2-chlorobenzoic acid and 1-methyl-4-piperidinol. Additionally, this compound can be metabolized by enzymes, primarily cytochrome P450 enzymes in the liver, leading to the formation of various metabolites [ [] ].
1-Methyl-4-piperidinyl 2-chlorobenzoate hydrochloride exerts its effects by competitively binding to muscarinic acetylcholine receptors, specifically targeting the M1 subtype [ [] ]. This binding prevents acetylcholine from binding to the receptor, thus blocking its downstream signaling pathways. As a result, the physiological responses usually mediated by mAChRs are inhibited.
Investigating Muscarinic Receptor Pharmacology: This compound is commonly employed in pharmacological studies to investigate the function and regulation of mAChRs, particularly the M1 subtype [ [, ] ].
Developing Novel Therapeutics: Understanding its interaction with mAChRs is crucial in designing and developing new drugs targeting these receptors for treating various conditions such as Alzheimer's disease and Parkinson's disease [ [, ] ].
Studying Neurotransmission: By blocking mAChRs, researchers can elucidate the role of cholinergic signaling in different brain regions and its contribution to various physiological processes, including memory, learning, and motor control. [ [, ] ]
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2